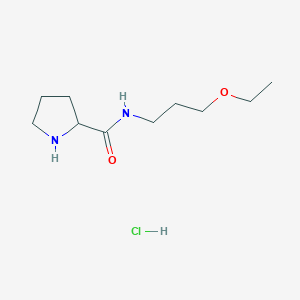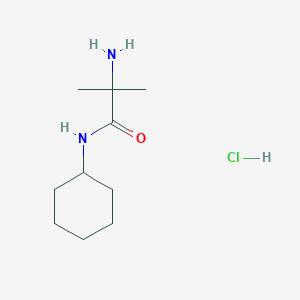
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Descripción general
Descripción
“N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide” is a chemical compound that is primarily used for research and development .
Molecular Structure Analysis
The molecular formula of the compound is C34H28F6N16NiO4S2 . The molecular weight is 961.50 .Aplicaciones Científicas De Investigación
The specific chemical compound N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide represents a unique structural entity with potential applications in various scientific research fields. This exploration aims to uncover the scientific applications of this compound, excluding information related to drug use, dosages, and side effects. The focus is on its role within scientific research, specifically targeting its chemical properties and applications.
Organic Optoelectronics and OLED Materials
One significant area of application for complex organic compounds is in the field of organic optoelectronics, particularly organic light-emitting diodes (OLEDs). Materials like BODIPY-based organic semiconductors have emerged as promising candidates for OLED devices due to their potential as metal-free infrared emitters and their unique structural properties enabling efficient electroluminescence. Research into the development of these materials can provide insights into the broader applicability of similarly complex organic compounds in creating efficient, low-cost, and flexible electronic devices (Squeo & Pasini, 2020).
Cytochrome P450 Inhibitors
Another critical application of complex organic molecules is in the modulation of cytochrome P450 enzymes, which play a vital role in drug metabolism. Selective inhibition of these enzymes can lead to the development of targeted therapies and the prevention of adverse drug interactions. Chemical compounds with specific functional groups can serve as potent and selective inhibitors for different CYP isoforms, highlighting the importance of chemical specificity in therapeutic applications (Khojasteh et al., 2011).
Antioxidant Capacity and Mechanisms
The evaluation of antioxidant capacity is crucial in understanding the protective effects of compounds against oxidative stress-related diseases. Complex organic molecules, including those with elaborate structures, can exhibit significant antioxidant activities through various mechanisms, such as free radical scavenging. Understanding these mechanisms and identifying potent antioxidants are essential steps in developing therapeutic agents against a wide range of diseases (Ilyasov et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[6-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]-1-methyl-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O2S/c1-27-5-3-4-10-6-11(12(7-14(10)27)26-31(29,30)17(18,19)20)24-25-16-23-13(8-21)15(9-22)28(16)2/h6-7,26H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACRUYJUWSOVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NC(=C(N3C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718833 | |
| Record name | N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848080-39-7 | |
| Record name | N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
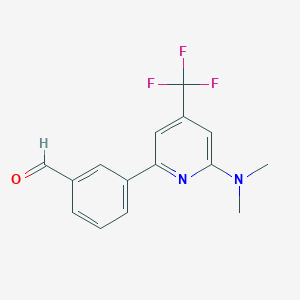
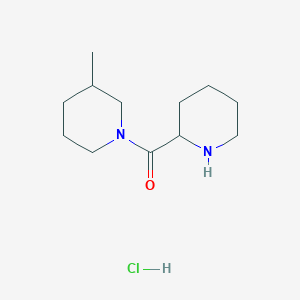
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
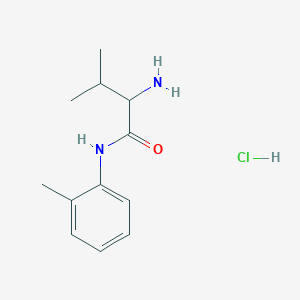
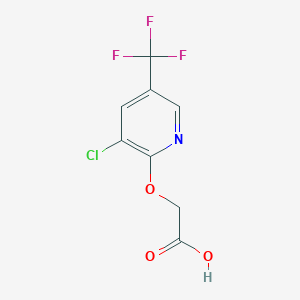

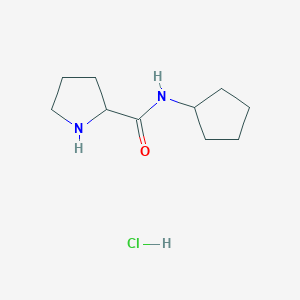

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

